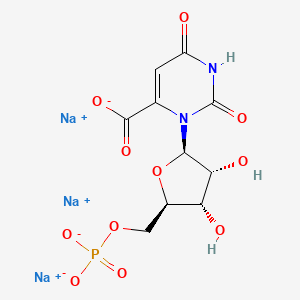

Orotidine 5'-monophosphate sodium salt

Description

Historical Context of Pyrimidine (B1678525) Nucleotide Biosynthesis Discovery

The elucidation of the pyrimidine biosynthetic pathway was a gradual process built upon the work of many scientists over several decades. Early research in the mid-20th century, utilizing mutant strains of microorganisms like Neurospora, was instrumental in identifying key intermediates in metabolic pathways. hmdb.ca These studies, often employing radiolabelled precursors, allowed researchers to trace the conversion of simple molecules into the complex structures of nucleotides. researchgate.net It was through such meticulous experimentation that the sequential steps of pyrimidine synthesis were pieced together, revealing the critical transformation of orotate (B1227488) into OMP and its subsequent conversion to UMP. researchgate.net A significant discovery in the field was the realization that in animals, the first three enzymatic activities of the pathway are carried out by a single multifunctional protein known as CAD. nih.gov Similarly, the final two steps are catalyzed by another bifunctional enzyme, UMP synthase, highlighting an evolutionary drive towards efficiency in eukaryotic cells. nih.govwikipedia.org

Foundational Role of Orotidine (B106555) 5'-Monophosphate in Cellular Metabolism

Orotidine 5'-monophosphate stands at a crucial metabolic crossroads. It is the direct precursor to UMP, from which other essential pyrimidine nucleotides, such as uridine (B1682114) triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP), are derived. wikipedia.org These nucleotides are indispensable for a multitude of cellular functions, including:

Nucleic Acid Synthesis: As the building blocks of RNA and DNA, pyrimidine nucleotides are fundamental for genetic information storage and transfer. creative-proteomics.com

Coenzyme Formation: Pyrimidine derivatives are components of various coenzymes that participate in a wide range of enzymatic reactions.

Glycogen (B147801) and Phospholipid Metabolism: Uridine nucleotides play a vital role in the synthesis of glycogen and phospholipids, which are crucial for energy storage and cellular structure, respectively.

The conversion of OMP to UMP is the final and irreversible step in the de novo pyrimidine synthesis pathway. droracle.ai This reaction is catalyzed by the enzyme orotidine 5'-phosphate decarboxylase (ODCase). wikipedia.org The central role of OMP is underscored by a rare genetic disorder called hereditary orotic aciduria, which results from a deficiency in UMP synthase. mhmedical.com This deficiency leads to the accumulation and excretion of orotic acid, the precursor to OMP, and can cause severe anemia and developmental delays. mhmedical.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H10N2Na3O11P |

|---|---|

Molecular Weight |

434.14 g/mol |

IUPAC Name |

trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate |

InChI |

InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1 |

InChI Key |

IESMRAGOMHGJFC-LLWADOMFSA-K |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Chemical and Physical Properties

Orotidine (B106555) 5'-monophosphate sodium salt possesses a unique set of chemical and physical characteristics that are integral to its biological function.

| Property | Value |

| Chemical Formula | C10H13N2O11P |

| Molar Mass | 368.191 g/mol |

| Appearance | White powder |

| Water Solubility | Soluble |

| Storage Temperature | -20°C |

Data sourced from PubChem and commercial suppliers. nih.gov

The structure of Orotidine 5'-monophosphate consists of a pyrimidine (B1678525) base (orotate) linked to a ribose sugar, which is in turn phosphorylated at the 5' position. wikipedia.org This molecular architecture is what allows it to be recognized and processed by the specific enzymes of the pyrimidine biosynthetic pathway.

Synthesis and Manufacturing

The synthesis of Orotidine (B106555) 5'-monophosphate primarily occurs within living organisms through the de novo pyrimidine (B1678525) biosynthetic pathway.

The key steps leading to the formation of OMP are:

The pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II. creative-proteomics.com

Carbamoyl phosphate then reacts with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase. libretexts.org

Through a series of subsequent reactions, the pyrimidine ring is closed to form dihydroorotate (B8406146), which is then oxidized to orotate (B1227488). wikipedia.org

Finally, the enzyme orotate phosphoribosyltransferase catalyzes the reaction between orotate and phosphoribosyl pyrophosphate (PRPP) to yield Orotidine 5'-monophosphate. wikipedia.orgmedchemexpress.com

In a laboratory or industrial setting, Orotidine 5'-monophosphate can be produced through enzymatic synthesis, leveraging the specific catalytic activity of enzymes like orotate phosphoribosyltransferase. Chemical synthesis methods are also available, though they can be more complex. nih.gov

Mechanism of Action

The biological activity of Orotidine (B106555) 5'-monophosphate is intrinsically linked to its role as a substrate for the enzyme orotidine 5'-phosphate decarboxylase (ODCase). wikipedia.org This enzyme is renowned for its extraordinary catalytic efficiency, accelerating the decarboxylation of OMP to UMP by a factor of 1017 over the uncatalyzed reaction. wikipedia.org To put this into perspective, a reaction that would take 78 million years to complete without the enzyme is accomplished in just 18 milliseconds in its presence. wikipedia.orgpnas.org

The mechanism of ODCase has been a subject of intense scientific investigation. nih.gov Current consensus suggests that the reaction proceeds through the formation of a stabilized carbanion intermediate at the C6 position of the pyrimidine (B1678525) ring after the loss of carbon dioxide. wikipedia.orgnih.gov This highly unstable intermediate is stabilized by specific amino acid residues within the active site of the enzyme, particularly a lysine (B10760008) residue, before being quenched by a proton to form UMP. wikipedia.orgpnas.org The enzyme achieves its remarkable catalytic power without the need for any cofactors or metal ions, relying instead on the precise positioning of charged amino acid residues in its active site to destabilize the substrate and stabilize the transition state. wikipedia.orgpnas.org

Applications in Research and Biotechnology

Orotidine (B106555) 5'-monophosphate and the enzyme that acts upon it, ODCase, have become invaluable tools in the fields of molecular biology and biotechnology, particularly in yeast genetics. The gene encoding ODCase in yeast, URA3, is a widely used selectable marker. wikipedia.org

Yeast strains with a mutation in the URA3 gene are unable to synthesize their own uracil (B121893) and therefore require it to be supplied in their growth medium. wikipedia.org This allows for the selection of yeast that have been successfully transformed with a plasmid containing a functional URA3 gene, as they will be able to grow on a medium lacking uracil.

Furthermore, the URA3 gene can be used for counter-selection. Yeast with a functional URA3 gene are sensitive to the compound 5-fluoroorotic acid (5-FOA). wikipedia.org The ODCase enzyme converts 5-FOA into a toxic compound, leading to cell death. This allows for the selection of yeast that have lost the URA3 gene, a powerful tool for genetic manipulation techniques such as gene replacement. wikipedia.org

Beyond its use as a selectable marker, Orotidine 5'-monophosphate itself is utilized in biochemical assays to study the kinetics and inhibition of OMP decarboxylase, aiding in the investigation of this remarkably proficient enzyme. medchemexpress.com

Metabolic Regulation and Disease

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that constructs pyrimidine nucleotides from simple precursor molecules. creative-proteomics.com This process is highly conserved across various organisms and is crucial for cell growth and proliferation. creative-proteomics.comresearchgate.net

Position of Orotidine (B106555) 5'-Monophosphate as a Key Intermediate

Orotidine 5'-monophosphate holds a pivotal position as the final intermediate in the common pathway for the de novo synthesis of uridine (B1682114) monophosphate (UMP). nih.gov The pyrimidine ring is first assembled from bicarbonate, aspartate, and glutamine, and is then attached to a ribose 5-phosphate group to form OMP. youtube.com The subsequent and final step of this pathway is the decarboxylation of OMP to yield UMP, the precursor for all other pyrimidine nucleotides. microbenotes.com

This decarboxylation is catalyzed by the enzyme orotidine 5'-phosphate decarboxylase (OMP decarboxylase). microbenotes.com This enzyme is renowned for its extraordinary catalytic efficiency, dramatically accelerating the reaction rate. nih.govresearchgate.net In the absence of the enzyme, the decarboxylation of OMP is extremely slow. ynu.edu.cn

Precursors and Downstream Metabolites of Orotidine 5'-Monophosphate

The synthesis of Orotidine 5'-monophosphate is the culmination of a series of enzymatic reactions. The immediate precursors to OMP are orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov Orotate itself is synthesized from simpler molecules through a multi-step process. microbenotes.com

Once formed, OMP is swiftly converted to Uridine 5'-monophosphate (UMP) through decarboxylation. microbenotes.com UMP then serves as the foundational pyrimidine nucleotide from which other pyrimidine nucleotides are derived. nih.gov It can be phosphorylated to form uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). UTP can then be aminated to produce cytidine (B196190) triphosphate (CTP). nih.gov

| Metabolite | Role in Relation to OMP | Key Enzyme(s) |

|---|---|---|

| Orotate | Precursor | Orotate phosphoribosyltransferase |

| 5-phosphoribosyl-1-pyrophosphate (PRPP) | Precursor (Ribose-phosphate donor) | Orotate phosphoribosyltransferase |

| Uridine 5'-monophosphate (UMP) | Downstream Metabolite | Orotidine 5'-phosphate decarboxylase |

| Uridine 5'-diphosphate (UDP) | Downstream Metabolite (from UMP) | UMP kinase |

| Uridine 5'-triphosphate (UTP) | Downstream Metabolite (from UDP) | Nucleoside diphosphate kinase |

| Cytidine 5'-triphosphate (CTP) | Downstream Metabolite (from UTP) | CTP synthase |

Comparative Analysis of Pyrimidine Synthesis Across Organisms

While the fundamental steps of de novo pyrimidine biosynthesis are conserved, the organization of the enzymes involved varies across different organisms. nih.gov

In many bacteria , the enzymes of the pyrimidine synthesis pathway are monofunctional proteins encoded by separate genes. researchgate.netwikipedia.org The regulation of the pathway in bacteria often occurs at the level of aspartate transcarbamoylase. wikipedia.org

In fungi , such as Saccharomyces cerevisiae, some of the enzymes are also monofunctional. However, the last two steps of the pathway, the conversion of orotate to OMP and the decarboxylation of OMP to UMP, are catalyzed by a bifunctional enzyme called UMP synthase. wikipedia.org This enzyme contains both orotate phosphoribosyltransferase and OMP decarboxylase activities. wikipedia.org

In animals , the first three enzymes of the pathway (carbamoyl phosphate (B84403) synthetase II, aspartate transcarbamoylase, and dihydroorotase) are part of a large multifunctional protein known as CAD. wikipedia.org The final two steps are catalyzed by the bifunctional UMP synthase, similar to fungi. wikipedia.org The subcellular localization of the pathway also shows variation; in eukaryotes, the initial steps occur in the cytoplasm, while the dihydroorotate (B8406146) dehydrogenase step takes place in the mitochondria. microbenotes.comwikipedia.org

| Organism Group | Enzyme Organization (Steps 1-3) | Enzyme Organization (Steps 5 & 6) | Primary Regulatory Enzyme |

|---|---|---|---|

| Bacteria | Separate monofunctional enzymes | Separate monofunctional enzymes | Aspartate transcarbamoylase |

| Fungi (e.g., Yeast) | Separate monofunctional enzymes | Bifunctional UMP synthase | Aspartate transcarbamoylase |

| Animals | Multifunctional protein (CAD) | Bifunctional UMP synthase | Carbamoyl (B1232498) phosphate synthetase II (within CAD) |

| Plants | Separate monofunctional enzymes (plastid localization for first two steps) | Bifunctional UMP synthase | Not definitively established, likely multiple points of regulation |

Salvage Pathway Interactions with Orotidine 5'-Monophosphate Metabolism

In addition to the de novo pathway, cells can also produce pyrimidine nucleotides through a salvage pathway. creative-proteomics.com This pathway recycles pre-existing pyrimidine bases and nucleosides that are generated from the breakdown of DNA and RNA. microbenotes.com The salvage pathway is less energy-intensive than de novo synthesis. creative-proteomics.com

The salvage and de novo pathways are interconnected and their activities are balanced to meet the cell's nucleotide requirements. The availability of substrates for the salvage pathway can influence the rate of de novo synthesis. For instance, an abundance of salvaged pyrimidines can lead to feedback inhibition of the de novo pathway, thereby conserving energy and resources. nih.gov

A key point of interaction is the shared precursor, 5-phosphoribosyl-1-pyrophosphate (PRPP), which is required for both the de novo synthesis of OMP from orotate and for the conversion of salvaged pyrimidine bases into nucleotides. creative-proteomics.com The cellular concentration of PRPP can therefore influence the flux through both pathways.

Furthermore, in certain contexts, such as in some cancer cells, there is an increased reliance on the salvage pathway, especially when the de novo pathway is inhibited. nih.gov This highlights the metabolic flexibility of cells and the importance of both pathways in maintaining a sufficient supply of pyrimidine nucleotides for processes like DNA replication. nih.gov The activity of the salvage pathway enzymes, such as uridine phosphorylase and thymidine (B127349) kinase, is crucial for this recycling process. creative-proteomics.com

Orotate Phosphoribosyltransferase (OPRT) Activity

Orotate phosphoribosyltransferase (OPRT), also known as orotic acid phosphoribosyltransferase, is the fifth enzyme in the de novo pyrimidine biosynthetic pathway. nih.gov

Catalytic Conversion of Orotate to Orotidine 5'-Monophosphate

OPRT catalyzes the formation of orotidine 5'-monophosphate (OMP) from orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.orgtaylorandfrancis.com This reaction involves the transfer of a ribose 5-phosphate group from PRPP to orotate. ualberta.ca The process is a reversible phosphoribosyl transfer, yielding OMP and pyrophosphate (PPi). ebi.ac.uknih.gov The hydrolysis of the released pyrophosphate helps to drive the reaction forward. wikipedia.org In mammals, this catalytic activity is found at the N-terminal domain of the bifunctional enzyme UMP synthase. wikipedia.org

The kinetic mechanism of OPRT can vary between species. For instance, the enzyme from Salmonella typhimurium follows a random sequential kinetic mechanism, where either substrate can bind to the enzyme first. nih.gov In contrast, studies on Mycobacterium tuberculosis OPRT suggest a Mono-Iso Ordered Bi-Bi kinetic mechanism. nih.gov

Mechanistic Insights into Phosphoribosyl Group Transfer

The precise chemical mechanism of the phosphoribosyl transfer catalyzed by OPRT has been a subject of considerable investigation. ebi.ac.uknih.gov Kinetic and stereochemical studies have largely ruled out a direct S_N2-type displacement or a mechanism involving a covalent enzyme-phosphoribosyl intermediate. ebi.ac.uk

The prevailing hypothesis suggests a two-step, S_N1-type mechanism that proceeds through an oxocarbenium ion-like transition state or intermediate. ebi.ac.uk This mechanism involves the following general steps:

The diphosphate group of PRPP dissociates, forming a stabilized oxocarbenium ion intermediate. ebi.ac.uk

The orotate substrate then performs a nucleophilic attack on this intermediate, forming the final OMP product. ebi.ac.uk

Several key structural features and residues within the OPRT active site are crucial for catalysis:

Flexible Loop: Like other pyrimidine phosphoribosyltransferases, OPRT contains a flexible loop that moves to correctly position catalytic groups for the reaction. wikipedia.org In some structures, this loop is contributed by the adjacent monomer in the enzyme dimer, highlighting the importance of the quaternary structure.

PRPP Binding Motif: The enzyme has specific motifs that interact with PRPP. Aspartic acid residues near this motif interact with the ribosyl hydroxyl groups, stabilizing the movement of the ribosyl carbon. wikipedia.org

Magnesium (Mg²⁺) Requirement: OPRT requires a divalent metal ion, typically Mg²⁺, for its catalytic activity. proquest.comtci-thaijo.org The primary role of Mg²⁺ is to form a complex with PRPP, which is the true substrate for the enzyme. proquest.com

Key Residues: Site-specific mutagenesis studies have identified key amino acid residues, such as specific aspartates, that interact with the phosphoribosyl moiety of PRPP and are critical for catalysis. proquest.com Lysine (B10760008) residues are also thought to be involved in stabilizing the transition state and potentially acting as a general acid/base. ebi.ac.uk

Orotidine 5'-Monophosphate Decarboxylase (OMPDC/ODCase)

Orotidine 5'-monophosphate decarboxylase (OMPDC or ODCase) catalyzes the sixth and final step in the de novo synthesis of UMP. nih.govwikipedia.org In mammals, this function is located at the C-terminal domain of UMP synthase. wikipedia.org The enzyme is a homodimer in most prokaryotes, with each monomer typically folding into a triosephosphate isomerase (TIM) barrel structure. pnas.orgresearchgate.net

Catalytic Decarboxylation of Orotidine 5'-Monophosphate to Uridine 5'-Monophosphate

OMPDC catalyzes the decarboxylation of orotidine 5'-monophosphate (OMP) to produce uridine 5'-monophosphate (UMP) and carbon dioxide. wikipedia.org This reaction is essential for the synthesis of all pyrimidine nucleotides, including uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP), which are vital precursors for RNA and DNA synthesis. wikipedia.orgresearchgate.net The active site of the enzyme binds OMP and facilitates the removal of the carboxyl group from the C6 position of the pyrimidine ring. wikipedia.org

Extraordinary Catalytic Proficiency and Rate Acceleration

OMPDC is renowned for being one of the most proficient enzymes known. ualberta.capnas.org It achieves an extraordinary rate enhancement, accelerating the reaction by a factor of approximately 10¹⁷. wikipedia.orgualberta.ca The uncatalyzed, spontaneous decarboxylation of OMP in a neutral solution is exceptionally slow, with a half-life estimated to be 78 million years. wikipedia.orgpnas.org In the presence of OMPDC, this reaction is completed with a half-time of just 18 milliseconds. wikipedia.orgpnas.org

This catalytic power is particularly remarkable because OMPDC does not rely on any cofactors, metal ions, or prosthetic groups, nor does it form covalent bonds with its substrate. wikipedia.orgualberta.ca The catalysis is achieved entirely through noncovalent interactions involving the functional groups of amino acid residues within the active site. ualberta.ca The catalytic proficiency, measured as (k_cat/K_M)/k_non, is estimated to be around 2.0 x 10²³ M⁻¹ to 4.8 x 10²² M⁻¹, signifying an exceptionally high affinity for the transition state of the reaction. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Rate Enhancement (k_cat/k_uncat) | 1.4 x 10¹⁷ | harvard.edu |

| Half-life of Uncatalyzed Reaction | 78 million years | wikipedia.orgpnas.org |

| Half-life of Catalyzed Reaction | 18 milliseconds | wikipedia.orgpnas.org |

| Catalytic Proficiency [(k_cat/K_M)/k_non] | ~10²³ M⁻¹ | acs.org |

Proposed Mechanistic Models for OMP Decarboxylation

The precise mechanism by which OMPDC achieves its massive rate acceleration has been the subject of intense scientific debate, leading to several proposed models.

Ground-State Destabilization: One prominent theory suggests that the enzyme destabilizes the substrate in its ground state. pnas.orgresearchgate.net Crystal structures show that the negatively charged carboxylate group of the bound OMP is in close proximity to a conserved aspartate residue in the active site. pnas.orgresearchgate.net The resulting electrostatic repulsion is proposed to destabilize the substrate, making it more reactive. This repulsion is relieved in the transition state as the negative charge shifts away from the carboxylate group during decarboxylation. pnas.orgresearchgate.net

Stabilized Carbanion Intermediate: A widely supported model posits that the reaction proceeds in a stepwise manner through a stabilized vinyl carbanion intermediate at the C6 position after the loss of CO₂. wikipedia.orgnih.gov Evidence for this mechanism includes kinetic isotope effect studies and the observation that the enzyme can catalyze the exchange of the C6 proton of UMP with solvent. nih.gov The active site is thought to provide significant stabilization (≥ 14 kcal/mol) for this high-energy intermediate, possibly through electrostatic interactions with a nearby protonated lysine residue. nih.gov

Concerted Electrophilic Substitution (S_E2): Another model proposes a concerted mechanism where decarboxylation and the protonation of the C6 carbon occur simultaneously. pnas.org In this S_E2 mechanism, a conserved, protonated lysine residue is positioned to donate a proton to C6 as the C-C bond to the carboxyl group breaks. pnas.orgresearchgate.net This avoids the formation of a discrete, high-energy carbanion intermediate. pnas.org

Other Proposed Mechanisms: Additional chemical mechanisms have been considered, including the formation of a nitrogen ylide or a nucleophilic addition intermediate, though these have generally received less experimental support than the carbanion and concerted models. researchgate.net

Despite the different proposals, it is clear that the enzyme's architecture, including flexible loops that enclose the substrate and shield it from the solvent, plays a critical role in creating a specialized environment that dramatically lowers the activation energy barrier for this challenging chemical transformation. pnas.orgtunonlab.com

Concerted Protonation and Decarboxylation Mechanisms

One of the proposed mechanisms for the enzymatic decarboxylation of OMP is a concerted process where the cleavage of the carbon-carbon bond and the protonation of the resulting carbanion occur simultaneously. This model suggests a bimolecular electrophilic substitution (SE2) mechanism. nih.govpnas.org A key feature of this hypothesis is the avoidance of a high-energy vinyl carbanion intermediate. pnas.org

Central to this proposed mechanism is the strategic positioning of specific amino acid residues within the active site of OMP decarboxylase. The crystal structure of Bacillus subtilis OMP decarboxylase reveals that the carboxylate group of the substrate is in close proximity to the carboxylate of Asp60. nih.gov This arrangement is thought to lead to electrostatic repulsion, destabilizing the ground state of the substrate. pnas.orgnih.gov This destabilization is relieved in the transition state as the negative charge shifts from the carboxylate to the C6 position of the pyrimidine ring. pnas.orgnih.gov

Simultaneously, the protonated amine of a highly conserved lysine residue, Lys62, is positioned near the C6 carbon of the pyrimidine ring. pnas.orgnih.gov As the C-C bond becomes more basic during decarboxylation, a proton is transferred from Lys62 to the C6 carbon in a concerted fashion with the departure of carbon dioxide. nih.govpnas.org This concerted protonation and decarboxylation are thought to be a key factor in the enzyme's catalytic power. pnas.org The pH-rate profile of OMP decarboxylase, which shows a maximum activity around pH 7, is consistent with Lys62 being protonated and Asp60 being deprotonated. nih.gov

Carbanion Intermediate Stabilization Models

Contrary to the concerted mechanism, a significant body of evidence supports a stepwise mechanism involving the formation of a stabilized carbanion intermediate at the C6 position after the release of carbon dioxide. wikipedia.orgnih.gov This model has gained considerable consensus in the scientific community. wikipedia.org The formation of a highly basic vinyl carbanion is generally unfavorable, and the enzyme's microenvironment is thought to play a crucial role in its stabilization. wikipedia.org

Kinetic isotope effect studies, competitive inhibition, and active site mutagenesis have all provided data supporting the existence of this short-lived carbanion species. wikipedia.org A nearby lysine residue is proposed to stabilize this intermediate before it is quenched by a proton. wikipedia.org Deuterium (B1214612) exchange studies have been instrumental in supporting this model, demonstrating that the enzyme can catalyze the exchange of the C6 proton of UMP with deuterium from the solvent, which is consistent with the formation of a carbanion intermediate. nih.govnih.gov

The enzyme is estimated to stabilize the carbanion by at least 14 kcal/mol, as indicated by the significant decrease in the pKaH of the enzyme-bound carbanionic intermediate (≤ 22) compared to the free intermediate in solution (around 30-34). wikipedia.org The interactions between the enzyme and the phosphodianion group of OMP contribute significantly to the stabilization of the carbanion-like transition state. nih.gov

Zwitterionic Intermediate Hypotheses

Another proposed mechanism involves the formation of a zwitterionic intermediate. wikipedia.orgpnas.org This hypothesis suggests that the enzymatic reaction is initiated by the protonation of the O2 carbonyl group of the pyrimidine ring. pnas.org This protonation would generate a positive charge at the N1 position, creating a zwitterion. pnas.org

The rationale behind this proposal is that the positive charge at N1 could effectively stabilize the negative charge that accumulates at the C6 position during the subsequent decarboxylation step. pnas.org This electrostatic stabilization would lower the energy of the transition state and facilitate the cleavage of the C-C bond. However, structural studies of OMP decarboxylase have not revealed an acidic residue in the appropriate position near the O2 carbonyl to act as the proton donor, which has cast doubt on this mechanistic possibility.

Nucleophilic Attack Theories

Theories involving a nucleophilic attack on the pyrimidine ring have also been considered. wikipedia.orgebi.ac.uk In this proposed mechanism, a nucleophilic residue from the enzyme's active site would add to the C5 position of the orotate ring. This addition would be followed by decarboxylation and then the elimination of the enzyme's nucleophile to generate the final UMP product.

This mechanism, like the concerted model, avoids the formation of a high-energy vinyl carbanion intermediate. ebi.ac.uk However, there is a lack of strong experimental evidence to support this hypothesis. For instance, studies have failed to detect a significant deuterium isotope effect that would be expected if a nucleophilic attack were a key part of the mechanism. ebi.ac.uk Furthermore, a specific active site residue that could act as the nucleophile has not been definitively identified. ebi.ac.uk

Structural Biology of OMP Decarboxylase

The three-dimensional structure of OMP decarboxylase provides critical insights into its catalytic mechanism. The enzyme typically exists as a homodimer, with each subunit possessing a triosephosphate isomerase (TIM) barrel fold. pnas.orgnih.govnih.gov The active sites are located at the interface between the two subunits, with residues from both monomers contributing to the catalytic machinery. pnas.orgnih.govnih.govacs.org

Enzyme Dimerization and Subunit Interactions

OMP decarboxylase functions as an obligate dimer, and this quaternary structure is essential for its catalytic activity. acs.orgnih.gov The dissociation of the dimer into its constituent monomers results in a loss of enzymatic function. acs.org The active site is situated at the dimer interface, and crucial interactions for substrate binding and catalysis are contributed by both subunits. nih.govacs.org

For example, in Bacillus subtilis OMP decarboxylase, the longest β-strand, β3, extends from the active site of one monomer to the active site of the adjacent monomer. nih.gov This structural arrangement facilitates the positioning of conserved residues from both subunits within the active site. The interaction between subunits is not static; ligand binding can induce conformational changes that are important for catalysis.

Active Site Architecture and Conserved Residues (e.g., Asp60, Lys62)

The active site of OMP decarboxylase is a highly organized environment lined with a number of conserved amino acid residues. nih.gov In the Bacillus subtilis enzyme, approximately 18 residues form the active site cavity, with 15 contributed by one monomer and three from the adjacent subunit. nih.gov Among the absolutely conserved residues are Asp11, Lys33, Asp60, Lys62, Asp65, Ile66, His88, Pro182, Gly183, Arg185, Gln194, and Arg215. nih.gov

Two of the most critical residues in the catalytic mechanism are Asp60 and Lys62 (numbering from B. subtilis OMP decarboxylase). nih.gov Asp60 is positioned to create an unfavorable electrostatic interaction with the substrate's carboxylate group, which is thought to destabilize the ground state of the substrate and promote decarboxylation. pnas.orgnih.govnih.gov Lys62 is situated to act as a proton donor to the C6 of the pyrimidine ring, either in a concerted manner with decarboxylation or to quench the carbanion intermediate. pnas.orgnih.gov Mutation of the equivalent lysine residue in yeast OMP decarboxylase (K93C) leads to an inactive enzyme, highlighting its crucial role in catalysis. nih.gov The precise arrangement of these and other conserved residues within the active site is fundamental to the extraordinary catalytic efficiency of OMP decarboxylase.

Table of Proposed Mechanistic Features

| Mechanistic Model | Key Features | Supporting Evidence/Rationale |

| Concerted Protonation and Decarboxylation | Simultaneous C-C bond cleavage and protonation of C6 by Lys62. nih.govpnas.org Avoids a high-energy carbanion intermediate. pnas.org | Ground state destabilization by electrostatic repulsion between substrate carboxylate and Asp60. pnas.orgnih.gov pH-rate profile consistent with Lys62 being protonated and Asp60 deprotonated. nih.gov |

| Carbanion Intermediate Stabilization | Stepwise mechanism with the formation of a vinyl carbanion at C6. wikipedia.orgnih.gov Enzyme microenvironment stabilizes the intermediate. wikipedia.org | Kinetic isotope effects, competitive inhibition, and active site mutagenesis studies. wikipedia.org Deuterium exchange experiments. nih.govnih.gov Significant decrease in the pKaH of the enzyme-bound carbanion. wikipedia.org |

| Zwitterionic Intermediate Hypothesis | Protonation of the O2 carbonyl to form a zwitterionic intermediate. wikipedia.orgpnas.org Positive charge at N1 stabilizes the negative charge at C6 during decarboxylation. pnas.org | Model studies demonstrating rate enhancement in similar systems. |

| Nucleophilic Attack Theories | Nucleophilic addition of an enzyme residue to C5 of the pyrimidine ring. wikipedia.orgebi.ac.uk Avoids a vinyl carbanion intermediate. ebi.ac.uk | Lack of strong supporting evidence; no significant deuterium isotope effect detected. ebi.ac.uk The identity of the nucleophilic residue is unclear. ebi.ac.uk |

Table of Key Active Site Residues in B. subtilis OMP Decarboxylase

| Residue | Location/Role | Significance |

| Asp60 | Active site, positioned near the substrate's carboxylate group. nih.gov | Proposed to destabilize the substrate's ground state through electrostatic repulsion. pnas.orgnih.govnih.gov |

| Lys62 | Active site, positioned near the C6 of the pyrimidine ring. pnas.orgnih.gov | Acts as a proton donor to the C6 carbon. pnas.orgnih.gov Mutation to cysteine in yeast OMP decarboxylase results in an inactive enzyme. nih.gov |

Inhibitors and Analogues of OMP Decarboxylase in Mechanistic Probes

The study of inhibitors and substrate analogues has been instrumental in elucidating the catalytic mechanism of OMP decarboxylase.

Non-natural substrates and transition state analogues are powerful tools for probing the intricacies of enzyme mechanisms. For OMP decarboxylase, compounds that mimic the transition state of the decarboxylation reaction have provided significant insights. One such potent inhibitor is 6-hydroxyuridine 5'-monophosphate (BMP), also known as a barbituric acid derivative, which is considered a transition-state analogue. wikipedia.orgpnas.org The high affinity of BMP for the enzyme is thought to reflect the enzyme's high affinity for the actual transition state of the OMP decarboxylation. pnas.org

Studies using isotopically labeled substrates, such as OMP with deuterium at the C-5 position, have also been employed to investigate the reaction mechanism. The absence of a significant kinetic isotope effect in these studies suggests that the C-5 position does not undergo significant geometric changes during the rate-determining step, providing evidence against certain proposed mechanisms involving covalent intermediates. nih.gov Furthermore, the use of substrate analogues like 5-fluoroorotidine 5'-monophosphate (FOMP) has been valuable in kinetic studies, as the electron-withdrawing fluorine substituent can stabilize the carbanionic intermediate, making it a more reactive substrate. nih.gov

A variety of competitive and reversible inhibitors have been used to probe the active site and mechanism of OMP decarboxylase. These inhibitors typically bind to the active site and compete with the natural substrate, OMP.

6-Azauridine 5'-monophosphate (6-AZUMP) : This compound is a well-characterized competitive inhibitor of OMP decarboxylase. nih.govnih.gov Its structure is similar to that of the substrate, allowing it to bind to the active site and block the entry of OMP.

Pyrazofurin derivatives : Pyrazofurin 5'-monophosphate is a potent competitive inhibitor of OMP decarboxylase. nih.govnih.gov It effectively blocks the pyrimidine biosynthesis pathway by inhibiting this key enzyme. nih.gov

The inhibitory constants (Ki) for several competitive inhibitors of Plasmodium falciparum OMP decarboxylase are presented in the table below, demonstrating their varying potencies.

| Inhibitor | Ki (nM) |

| Pyrazofurin 5'-monophosphate | 3.6 ± 0.7 |

| Xanthosine 5'-monophosphate (XMP) | 4.4 ± 0.7 |

| 6-Azauridine 5'-monophosphate (AzaUMP) | 12 ± 3 |

| Allopurinol-3-riboside 5'-monophosphate | 240 ± 20 |

Data from a study on Plasmodium falciparum OMP decarboxylase. nih.gov

The binding of inhibitory ligands to OMP decarboxylase is governed by a network of specific interactions within the enzyme's active site. The active site is located at the dimer interface of the enzyme and is lined with highly conserved amino acid residues. pnas.orgresearchgate.net

Key interactions that stabilize the binding of inhibitors include:

Hydrogen bonds : Numerous hydrogen bonds are formed between the inhibitor and amino acid side chains in the active site. For example, the phosphoryl group of inhibitors like BMP forms hydrogen bonds with residues such as Arg-235 and Tyr-217. pnas.org The ribosyl hydroxyl groups also form critical hydrogen bonds with residues like Asp-37. nih.gov

Electrostatic interactions : The negatively charged phosphate group of the inhibitor interacts favorably with positively charged residues in the active site. pnas.org Furthermore, residues like Lys-93 are positioned to interact with the developing negative charge at the C-6 position of the pyrimidine ring during the transition state, a feature mimicked by potent inhibitors. pnas.org

Conformational changes : The binding of an inhibitor induces a conformational change, similar to substrate binding, where flexible loops close over the active site, effectively sequestering the inhibitor from the solvent and forming numerous favorable contacts. pnas.org

These structural determinants highlight the precise molecular recognition required for potent inhibition of OMP decarboxylase.

Uridine Monophosphate Synthase (UMPS)

Bifunctional Nature of OPRT and OMP Decarboxylase Domains in Higher Eukaryotes

In higher eukaryotes, including mammals, the last two steps of de novo pyrimidine biosynthesis are catalyzed by a single bifunctional enzyme known as uridine monophosphate synthase (UMPS). wikipedia.orguniprot.orgpatsnap.com This enzyme possesses two distinct catalytic domains: an orotate phosphoribosyltransferase (OPRT) domain and an OMP decarboxylase (ODCase) domain. wikipedia.orgdrugbank.com

The OPRT domain catalyzes the conversion of orotate to OMP, and the ODCase domain subsequently decarboxylates OMP to form UMP. uniprot.org In contrast, in microorganisms and fungi, these two enzymatic activities are carried out by separate, monofunctional proteins. wikipedia.orgembl.de

The fusion of these two catalytic activities into a single polypeptide chain in higher eukaryotes is thought to offer several advantages. The covalent linkage may facilitate the channeling of the OMP intermediate directly from the OPRT active site to the ODCase active site, although the extent of this channeling has been a subject of debate. nih.gov Additionally, the bifunctional structure may contribute to the stability of the individual domains, which can be unstable when expressed as separate proteins. drugbank.com The human UMPS gene is located on chromosome 3. wikipedia.org

Functional Interplay Between Domains

The fusion of the OPRTase and ODCase domains into the single polypeptide chain of UMPS in higher eukaryotes is not merely a structural convenience; it facilitates a sophisticated functional interplay that enhances catalytic efficiency. wikipedia.org This covalent linkage stabilizes the individual domains and is believed to improve their activity, which is particularly advantageous in multicellular organisms where enzyme concentrations may be lower than in prokaryotes. wikipedia.org

A key aspect of this interplay is the phenomenon of substrate channeling . nih.govwikipedia.org This process involves the direct transfer of the intermediate product, OMP, from the active site of the OPRTase domain to the active site of the ODCase domain without it being released into the bulk solvent. nih.govwikipedia.org This channeling mechanism offers several biological advantages:

Protection of Intermediates : It prevents the potential degradation of the OMP intermediate by other cellular enzymes. nih.gov

Metabolic Control : It prevents the entry of the intermediate into competing metabolic pathways. researchgate.netnih.gov

The two active sites are located in distinct domains but are positioned to facilitate this transfer. pnas.org The structure of UMPS is dynamic, existing in different conformational states. wikipedia.org The binding of substrates and intermediates can induce conformational changes that are crucial for catalysis and the interplay between the domains. nih.gov For instance, the active site of the ODCase domain is located near the dimer interface of the enzyme, with some residues contributed from the adjacent monomer, highlighting the importance of the enzyme's quaternary structure for its function. pnas.orgnih.gov

Regulation of UMPS Activity

The activity of UMP synthase is subject to complex regulatory mechanisms to ensure that the production of pyrimidine nucleotides matches cellular demand. This regulation occurs at multiple levels, including allosteric control and changes in the enzyme's oligomeric state.

Allosteric Regulation : UMPS activity is allosterically regulated by OMP, the product of the OPRTase domain and the substrate for the ODCase domain. wikipedia.org OMP acts as an allosteric activator of the ODCase activity. The kinetics are complex: at low concentrations of both the enzyme and OMP, the ODCase domain exhibits negative cooperativity. However, at higher OMP concentrations, it switches to positive cooperativity. wikipedia.org The OPRTase domain is also activated by low concentrations of OMP, as well as by phosphate and ADP. wikipedia.org This intricate regulation allows the enzyme to fine-tune its activity in response to the availability of its own intermediate.

Regulation by Oligomerization : Recent research has shown that human UMP synthase (HsUMPS) can exist in two distinct structural and functional states: an enzymatically active dimer and an inactive, larger multimeric form, or condensate. nih.gov The equilibrium between these two states is sensitive to substrate concentrations. High concentrations of substrates or intermediates promote the oligomerization of the enzyme into the inactive polymeric form, which is driven primarily by the OPRT domain. nih.gov As substrate levels decrease, the polymers dissociate, releasing active dimers that can readily synthesize UMP. This mechanism allows the cell to store metabolic potential by sequestering the enzyme in an inactive state when pyrimidine precursors are abundant, and rapidly activating it when the need for UMP arises. nih.gov

Feedback Inhibition in the Pathway : While UMPS itself is regulated by its intermediate, the broader de novo pyrimidine biosynthesis pathway is controlled by feedback inhibition from downstream products. The end-product of the pathway, UTP (derived from UMP), and related nucleotides like CTP, inhibit the initial enzymes of the pathway, such as carbamoyl phosphate synthetase. sci-hub.redbrainkart.com This ensures that the entire pathway is shut down when sufficient pyrimidines are available, preventing the wasteful synthesis of intermediates like orotate and OMP.

| Regulatory Mechanism | Effector Molecule(s) | Effect on UMPS Activity | Description |

|---|---|---|---|

| Allosteric Activation | OMP, Phosphate, ADP | Activation | OMP activates both OPRTase and ODCase domains. Phosphate and ADP also activate the OPRTase domain. wikipedia.org |

| Regulation by Oligomerization | High Substrate/Intermediate Concentration | Inhibition | High levels of substrates drive the formation of inactive multimeric condensates. nih.gov |

| Pathway Feedback Inhibition | UTP, CTP | Indirect Inhibition | Downstream products of the pyrimidine pathway inhibit earlier enzymes, reducing the flux towards OMP synthesis. sci-hub.redbrainkart.com |

Allosteric Regulation of Enzymes in Pyrimidine Synthesis

Allosteric regulation is a primary mechanism for the rapid control of metabolic flux in the pyrimidine pathway. Key enzymes are modulated by effector molecules that bind to a site distinct from the active site, causing conformational changes that either activate or inhibit enzyme activity.

In many organisms, the initial and rate-limiting steps are the main points of allosteric control. In Escherichia coli, Aspartate Transcarbamoylase (ATCase), which catalyzes the first committed step in pyrimidine biosynthesis, is a classic example of an allosterically regulated enzyme. nih.gov It is activated by the purine (B94841) nucleotide Adenosine triphosphate (ATP) and inhibited by the final pyrimidine product, Cytidine triphosphate (CTP). nih.govresearchgate.netwpmucdn.com This reciprocal regulation helps maintain a balance between purine and pyrimidine pools in the cell. kenyon.edu ATP binding favors the high-activity, "relaxed" (R) state of the enzyme, while CTP binding stabilizes the low-activity, "tense" (T) state. nih.govkenyon.edu Uridine triphosphate (UTP) can also act synergistically with CTP to inhibit ATCase. kenyon.edu

In animals, the regulatory focus is on the multifunctional enzyme CAD, which catalyzes the first three steps of the pathway. The Carbamoyl Phosphate Synthetase II (CPSII) domain of CAD is the primary regulatory site. creative-proteomics.comnih.gov It is allosterically activated by 5-phosphoribosyl diphosphate (PRPP), a substrate for the later steps of the pathway, and strongly inhibited by the end-product UTP. wpmucdn.comyoutube.comnih.gov UDP also acts as a negative regulator. youtube.com The purine ATP, in contrast to its role in bacteria, is an activator, signaling the availability of energy and purines for balanced nucleotide synthesis. wpmucdn.comyoutube.com

UMP, the direct product of OMP decarboxylation, also serves as an allosteric inhibitor for Carbamoyl Phosphate Synthetase (CPS) in both E. coli and plants, providing a direct feedback loop. nih.govacs.orgnih.gov In E. coli, UMP binding to CPS is thought to be important for the physiological regulation of pyrimidine biosynthesis. acs.org

The enzyme that directly catalyzes the conversion of OMP to UMP, UMP synthase (which contains both orotate phosphoribosyltransferase and orotidine-5'-decarboxylase activities), is also subject to allosteric regulation. OMP, the substrate for the decarboxylase domain, can act as an allosteric activator of the OMP decarboxylase activity, exhibiting complex cooperative kinetics depending on its concentration. wikipedia.org

| Enzyme | Organism/Group | Activators | Inhibitors |

|---|---|---|---|

| Aspartate Transcarbamoylase (ATCase) | Bacteria (e.g., E. coli) | ATP nih.govwpmucdn.comyoutube.com | CTP, UTP nih.govkenyon.edu |

| Carbamoyl Phosphate Synthetase II (CPSII within CAD) | Animals | ATP, PRPP youtube.comnih.gov | UTP, UDP wpmucdn.comyoutube.com |

| Carbamoyl Phosphate Synthetase (CPS) | E. coli, Plants | Ornithine nih.govacs.org | UMP nih.govacs.orgnih.gov |

| UMP Synthase (OMP decarboxylase activity) | General | OMP (at low concentrations) wikipedia.org | - |

Feedback Inhibition Mechanisms

Feedback inhibition is a specific form of allosteric regulation where the end product of a metabolic pathway inhibits an enzyme that functions early in the pathway. This mechanism is fundamental to controlling the synthesis of OMP and its subsequent conversion to other pyrimidines. brainkart.com

The inhibition of ATCase by CTP and UTP in bacteria is a prime example of feedback inhibition. nih.govresearchgate.net When the cellular concentration of pyrimidine nucleotides is high, these molecules bind to the regulatory subunits of ATCase, decreasing its catalytic activity and thereby reducing the flow of metabolites through the pathway. nih.govbrainkart.com

Similarly, in animals, the inhibition of the CPSII domain of the CAD enzyme by UTP is the most critical feedback mechanism. creative-proteomics.comnih.govnih.gov High levels of UTP signal that the pyrimidine pool is replete, leading to the shutdown of its own synthesis at the first rate-limiting step. creative-proteomics.comyoutube.com This prevents the accumulation of pathway intermediates, including OMP.

In some plants, UMP acts as a key feedback inhibitor of ATCase. nih.govresearchgate.net Unlike the bacterial enzyme where inhibitors bind to a separate regulatory subunit, UMP in plants appears to bind directly to the active site, acting as a competitive inhibitor against the substrates. nih.govresearchgate.net UMP also inhibits Carbamoyl Phosphate Synthetase in plants, though this effect is modulated by ornithine to ensure sufficient carbamoyl phosphate is available for arginine synthesis. nih.gov

Transcriptional and Translational Control of Biosynthetic Enzymes

Beyond the rapid modulation of enzyme activity, the synthesis of the enzymes themselves is also regulated, providing a slower, more long-term level of control. This regulation occurs at the level of gene transcription and translation.

In bacteria, the expression of pyrimidine biosynthetic (pyr) genes is often controlled by mechanisms that sense the intracellular concentration of pyrimidine nucleotides, particularly UTP. nih.gov Instead of relying on typical repressor proteins, many bacteria use attenuation mechanisms that are directly influenced by nucleotide levels. nih.govresearchgate.net

Transcription Attenuation : In enteric bacteria like E. coli, the expression of the pyrBI and pyrE operons is regulated by a UTP-sensitive attenuation mechanism. nih.gov This involves the formation of alternative RNA secondary structures in the leader region of the messenger RNA (mRNA). At high UTP concentrations, transcription is prematurely terminated. When UTP levels are low, an alternative RNA structure forms that allows transcription to proceed through the entire operon, leading to the synthesis of the enzymes. nih.govresearchgate.net

Translational Control : In some bacteria, the PyrR protein regulates pyr gene expression. PyrR binds to specific sites on the pyr mRNA in a UMP-dependent manner. This binding can either promote the formation of a transcription terminator hairpin or block the ribosome binding site, thereby inhibiting translation. nih.govresearchgate.net

Genetic Mutations Affecting Orotidine 5'-Monophosphate Metabolism

Mutations in the genes responsible for OMP metabolism have profound effects on cellular function and organismal health. These mutations serve as critical tools for researchers to understand the pyrimidine biosynthetic pathway and are associated with specific disease states in mammals.

The URA3 gene in the yeast Saccharomyces cerevisiae is a cornerstone of molecular biology and genetics research. wikipedia.org This gene, located on chromosome V, encodes the enzyme orotidine-5'-phosphate decarboxylase (ODCase), which is responsible for the conversion of OMP to uridine 5'-monophosphate (UMP). wikipedia.orgyeastgenome.org The inactivation of the URA3 gene leads to a condition known as uracil (B121893) auxotrophy, where the yeast is unable to synthesize its own uracil and requires it to be supplied in the growth medium. nih.gov

This characteristic of the URA3 gene allows it to be used as a powerful selectable marker. wikipedia.org Yeast cells that have been successfully transformed with a plasmid carrying a functional URA3 gene can grow on a medium lacking uracil, providing a method for positive selection. igem.org Conversely, the URA3 gene can also be used for negative selection, or counter-selection. nih.gov This is achieved by using the chemical 5-fluoroorotic acid (5-FOA). wikipedia.orgyeastgenome.org Yeast cells with a functional URA3 gene will convert 5-FOA into the toxic compound 5-fluorouracil, leading to cell death. wikipedia.orgigem.org Therefore, only yeast cells that have lost the URA3 gene, for instance through a desired gene replacement event, can survive on a medium containing 5-FOA. nih.gov This dual selection capability makes the URA3 gene an invaluable tool for a wide range of genetic manipulations, including gene knockouts and plasmid shuffling. wikipedia.orgnih.gov

Table 1: Characteristics of the URA3 Gene in Saccharomyces cerevisiae

| Feature | Description |

| Gene Name | URA3 |

| Systematic Name | YEL021W |

| Organism | Saccharomyces cerevisiae (Yeast) |

| Chromosome | V |

| Encoded Enzyme | Orotidine-5'-phosphate decarboxylase (ODCase) |

| Function | Catalyzes the conversion of orotidine 5'-monophosphate (OMP) to uridine 5'-monophosphate (UMP) |

| Phenotype of Null Mutant | Uracil auxotrophy (requires uracil for growth) |

| Positive Selection | Growth on medium lacking uracil |

| Negative Selection | Sensitivity to 5-fluoroorotic acid (5-FOA) |

In mammals, the final two steps of the de novo pyrimidine synthesis pathway, the conversion of orotic acid to OMP and the subsequent decarboxylation of OMP to UMP, are catalyzed by a bifunctional enzyme called uridine monophosphate synthase (UMPS). mhmedical.comomia.org The gene encoding this enzyme is located on human chromosome 3. mendelian.cowikipedia.org Deficiencies in the UMPS gene are the cause of a rare autosomal recessive metabolic disorder known as hereditary orotic aciduria. mendelian.cowikipedia.org This condition is characterized by the excessive excretion of orotic acid in the urine. wikipedia.org

Patients with hereditary orotic aciduria typically present with megaloblastic anemia that is unresponsive to treatment with vitamin B12 or folic acid, failure to thrive, and developmental delays. mhmedical.comwikipedia.org The accumulation of orotic acid can also lead to the formation of crystals in the urine (crystalluria). rarediseases.org There are two primary types of hereditary orotic aciduria. Type I involves a deficiency in both of the enzymatic activities of UMPS, while Type II is characterized by a deficiency only in the orotidine-5'-phosphate decarboxylase activity. mhmedical.com To date, fewer than 30 cases of this rare disorder have been reported in medical literature. wikipedia.org The study of UMPS gene deficiencies has been crucial in understanding the physiological importance of the pyrimidine biosynthetic pathway in human health and development.

Table 2: Comparison of Hereditary Orotic Aciduria Types

| Feature | Type I Orotic Aciduria | Type II Orotic Aciduria |

| Enzyme Deficiency | Both orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase activities of UMPS | Only orotidine-5'-phosphate decarboxylase activity of UMPS is deficient |

| Clinical Manifestations | Megaloblastic anemia, failure to thrive, developmental delays, orotic acid crystalluria | Similar to Type I |

| Biochemical Findings | Elevated urinary orotic acid | Elevated urinary orotic acid |

Applications of Genetic Manipulation in Investigating Pyrimidine Pathways

The ability to manipulate the genes involved in pyrimidine metabolism has provided researchers with powerful tools to investigate the intricacies of this essential pathway. The principles established with the yeast URA3 system have been adapted for use in other organisms, including bacteria and other fungi, to create selectable and counter-selectable genetic systems. nih.gov

More recently, advanced gene-editing technologies like CRISPR-Cas9 have been employed to systematically probe the pyrimidine pathway. nih.gov For example, genome-wide CRISPR screens have been used to identify genes in the pyrimidine metabolic pathway that are involved in the cellular response to chemotherapeutic agents like 5-fluorouracil. nih.gov These studies have revealed how cancer cells can reprogram their pyrimidine metabolism to develop drug resistance. nih.gov By creating targeted deletions or modifications of specific genes in the pathway, researchers can study the resulting metabolic changes and identify potential new targets for therapeutic intervention. nih.govresearchgate.net These genetic manipulation techniques are not only crucial for fundamental research into cellular metabolism but also hold significant promise for the development of more effective cancer therapies and for understanding the molecular basis of metabolic diseases. frontiersin.org

Spectrophotometric Assays for Enzyme Kinetics

Spectrophotometric assays are fundamental in studying the enzyme kinetics of Orotidine 5'-monophosphate (OMP) decarboxylase (ODCase), the enzyme that catalyzes the conversion of OMP to uridine monophosphate (UMP). thermofisher.com These assays monitor the reaction by measuring changes in light absorbance at a specific wavelength as the reaction progresses. thermofisher.com The decarboxylation of OMP to UMP is accompanied by a decrease in absorbance, allowing for the determination of reaction rates. nih.gov

For the decarboxylation of OMP, assays are often conducted at 279 nm. nih.gov In studies involving OMP analogs like 5-fluoroorotidine 5'-monophosphate (FOMP), the assay wavelength may be adjusted to 282 nm or 300 nm. nih.gov By measuring the initial reaction velocities at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined using the Michaelis-Menten equation. thermofisher.com

These assays are crucial for determining the catalytic efficiency of the enzyme, often expressed as kcat/KM. nih.gov For instance, the wild-type E. coli ODCase exhibits a kcat of 42 s−1 and a Km of 2.8 μM. nih.gov Spectrophotometric methods have also been employed to study the effects of mutations on enzyme activity. For example, a D71C mutant of E. coli ODCase showed an 84-fold decrease in kcat and a 1,071-fold decrease in catalytic efficiency, highlighting the sensitivity of this method in detecting changes in enzyme function. nih.gov

Table 1: Kinetic Parameters of Wild-Type and Mutant E. coli ODCase

| Enzyme | kcat (s-1) | Km (μM) |

|---|---|---|

| Wild-Type | 42 | 2.8 |

X-ray Crystallography and Structural Elucidation of OMP-Binding Proteins

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins and their complexes with ligands like OMP at atomic resolution. nih.gov This method provides detailed insights into the active site architecture of OMP-binding proteins, such as OMP decarboxylase (ODCase), and the specific interactions that contribute to substrate binding and catalysis. nih.govresearchgate.net

High-resolution crystal structures of ODCase complexed with its product, UMP, have been solved to 1.03 Å, revealing steric competition between UMP and the side chain of a catalytic lysine residue. nih.govresearchgate.net This structural information helps to explain the low binding affinity of the product and provides evidence for a catalytic mechanism involving substrate distortion. nih.govresearchgate.net The process involves growing high-quality protein crystals, which can be a time-consuming step, followed by exposing them to X-rays and analyzing the resulting diffraction patterns. youtube.com

Crystallographic studies have been instrumental in identifying key amino acid residues involved in catalysis and in understanding the conformational changes that occur upon substrate binding. nih.govacs.org For example, structures of ODCase in both open (inactive) and closed (active) conformations have been determined, showing how the enzyme sequesters the substrate from the solvent. nih.govacs.org These structural snapshots are crucial for validating and refining mechanistic hypotheses derived from other experimental and computational methods. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for studying the conformational dynamics of OMP and its interactions with binding proteins in solution. nih.gov Unlike X-ray crystallography, which provides a static picture, NMR can capture the dynamic nature of molecules, offering insights into conformational changes that are essential for enzyme function. nih.gov

¹H NMR spectroscopy has been used to monitor the exchange of the C-6 proton of the UMP product with deuterium from the solvent, a reaction catalyzed by OMP decarboxylase (ODCase). acs.org This experiment provides evidence for the formation of a vinyl carbanion intermediate during the decarboxylation reaction. acs.orgnih.gov Furthermore, NMR studies can reveal changes in the chemical environment of specific atoms upon ligand binding, which can be used to map the binding site and understand the allosteric effects of substrate binding.

One-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been employed to determine the stereochemistry of OMP analogs, such as 5,6-dihydro-orotidine 5'-monophosphate (H₂OMP), by observing through-space interactions between protons. nih.gov These dynamic studies complement the static structural information from X-ray crystallography and are crucial for a complete understanding of the enzyme's catalytic mechanism. nih.gov

Isotope Labeling and Kinetic Isotope Effect Studies

Isotope labeling and the measurement of kinetic isotope effects (KIEs) are powerful techniques for elucidating the reaction mechanism of enzymes that act on Orotidine 5'-monophosphate, such as OMP decarboxylase (ODCase). nih.gov By replacing an atom in the substrate with one of its heavier isotopes (e.g., replacing hydrogen with deuterium or ¹²C with ¹³C), researchers can determine if the bond to that atom is broken in the rate-determining step of the reaction. wpmucdn.com

For ODCase, KIE studies have been instrumental in distinguishing between different proposed catalytic mechanisms. For example, when OMP was synthesized with deuterium at the C-5 position, no significant change in the reaction rate (kcat or kcat/KM) was observed. nih.gov This lack of a secondary deuterium isotope effect at C-5 argues against a mechanism involving the addition of a nucleophile to this position. pnas.org

Conversely, the observation of a small solvent isotope effect (around 1.3) suggests that proton transfer is not fully concerted with the decarboxylation step. pnas.org These findings, combined with other experimental data, have provided strong support for a mechanism involving a stabilized carbanion intermediate. wikipedia.org

Computational Chemistry Approaches (e.g., QM/MM Simulations)

Computational chemistry, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) simulations, has become an indispensable tool for investigating the catalytic mechanism of OMP decarboxylase (ODCase) at a level of detail that is often inaccessible to experimental methods alone. nih.govnih.gov QM/MM simulations treat the chemically active region of the enzyme-substrate complex (e.g., the reacting atoms of OMP and key active site residues) with a high level of quantum mechanical theory, while the rest of the protein and solvent are described by more computationally efficient molecular mechanics force fields. researchgate.net

These simulations have been used to calculate the free energy barriers for different proposed reaction pathways, such as direct decarboxylation. nih.govnih.gov For instance, QM/MM metadynamics simulations have calculated the free energy barrier for the direct decarboxylation of OMP in solution to be around 40 kcal/mol, and in the enzyme to be approximately 33 kcal/mol. nih.govnih.gov The calculated enzymatic rate enhancement of -7 kcal/mol is significantly less than the experimentally observed value of -23 kcal/mol, suggesting that the direct decarboxylation mechanism may not fully account for the enzyme's extraordinary catalytic proficiency. nih.govnih.gov

Molecular dynamics (MD) simulations, another computational approach, have been used to study the conformational dynamics of ODCase, particularly the movement of flexible loops that are crucial for substrate binding and catalysis. tunonlab.com These studies help to understand how the enzyme's structure is coupled to its catalytic function. tunonlab.com

In Vitro Enzymatic Synthesis and Characterization

The in vitro enzymatic synthesis of Orotidine 5'-monophosphate (OMP) and its analogs is a crucial step for many of the advanced research methodologies used to study this compound and its interactions with enzymes. This process often involves the use of purified enzymes from the pyrimidine biosynthetic pathway. openbiochemistryjournal.com

For example, OMP can be synthesized from orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) using the enzyme orotate phosphoribosyltransferase (OPRT). openbiochemistryjournal.com The subsequent characterization of the synthesized OMP is essential to ensure its purity and identity before its use in kinetic or structural studies. This typically involves techniques such as NMR spectroscopy and mass spectrometry. nih.gov

The ability to synthesize OMP and its analogs in vitro also allows for the creation of isotopically labeled substrates for kinetic isotope effect studies. nih.gov Furthermore, the in vitro characterization of the enzymes themselves, such as OMP decarboxylase (ODCase), is a prerequisite for any detailed mechanistic study. This includes determining the enzyme's specific activity, which for purified yeast ODCase has been reported to be 40 units/mg. nih.gov

Surface Plasmon Resonance (SPR) for Binding Affinity Measurements

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding affinity and kinetics of interactions between molecules in real-time. youtube.com In the context of Orotidine 5'-monophosphate (OMP), SPR has been employed to study the binding of OMP and its product, uridine monophosphate (UMP), to OMP decarboxylase (ODCase). nih.govresearchgate.net

The technique involves immobilizing one of the binding partners (e.g., the enzyme) on a sensor chip, and then flowing a solution containing the other molecule (the analyte, e.g., OMP or UMP) over the surface. youtube.com The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. youtube.com This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. nih.gov

SPR analysis has revealed that UMP binds to wild-type ODCase with a much lower affinity than to a mutant enzyme where a key lysine residue in the active site is removed. nih.gov Specifically, UMP binds five orders of magnitude more tightly to the mutant, providing strong evidence for the role of this residue in product release and contributing to the understanding of the enzyme's catalytic mechanism. nih.govresearchgate.net This method is particularly useful for studying both high- and low-affinity interactions. kiesslinglab.com

Metabolic Flux Analysis in Model Organisms

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a cell. This technique is crucial for understanding how model organisms process nutrients and synthesize essential biomolecules, including the pyrimidine nucleotides derived from orotidine 5'-monophosphate (OMP). By tracing the path of isotopically labeled substrates, such as ¹³C-glucose, researchers can map the flow of carbon through the intricate network of metabolic pathways. creative-proteomics.com This provides a detailed snapshot of cellular metabolism under specific genetic or environmental conditions. nih.gov

The de novo pyrimidine biosynthesis pathway, which produces OMP as a key intermediate before its conversion to uridine 5'-monophosphate (UMP), is essential for nucleic acid synthesis and is tightly regulated to meet cellular demand. creative-proteomics.comreactome.org MFA, particularly ¹³C-MFA, allows for the precise quantification of fluxes through this pathway, revealing how carbon from central metabolism is channeled into nucleotide production. The methodology involves growing cells on a ¹³C-labeled carbon source, measuring the isotopic labeling patterns in key metabolites (often protein-derived amino acids or RNA-derived ribose), and using computational models to estimate the intracellular flux distribution that best explains the observed labeling patterns. nih.govnih.gov

In model organisms like Escherichia coli and Saccharomyces cerevisiae, MFA has been extensively applied to study central carbon metabolism. nih.govresearchgate.net Genome-scale metabolic models (GEMs), such as the iJO1366 model for E. coli, provide a comprehensive framework for these analyses. ucsd.edunih.gov These models include all known metabolic reactions in the organism, including the complete pathway for de novo pyrimidine biosynthesis. By constraining these models with experimental data (e.g., substrate uptake and product secretion rates), flux balance analysis (FBA) can predict the distribution of metabolic fluxes throughout the entire network, including the flux through the OMP decarboxylase reaction that consumes orotidine 5'-monophosphate. nih.govembopress.org

While detailed flux maps for central metabolism are common, specific quantification of the pyrimidine pathway fluxes is less frequently reported. However, studies have successfully manipulated these fluxes to achieve biotechnological goals. For instance, research in S. cerevisiae has focused on redistributing metabolic flux to enhance the production of UMP from orotic acid, the precursor to OMP. By optimizing culture conditions, a significant increase in UMP yield was achieved, demonstrating that the flux through the terminal steps of the pyrimidine pathway can be effectively engineered.

Table 1: Enhancement of UMP Production in Saccharomyces cerevisiae by Redistributing Metabolic Flux

| Condition | UMP Production (g/L) |

| Initial Conditions | 6.12 |

| Optimized Conditions | 8.13 |

This table illustrates the outcome of rationally redistributing metabolic flux in S. cerevisiae, leading to a significant enhancement in the production of UMP, the direct product from orotidine 5'-monophosphate.

Furthermore, studies on the regulation of the pyrimidine pathway in E. coli provide insights into how flux is controlled. Research on strains with deficiencies in specific enzymes, such as the deacetylase CobB, has shown significant changes in the intracellular and extracellular concentrations of pathway intermediates, including orotate and UMP. These findings suggest that post-translational modifications like lysine acetylation can regulate the activity of key enzymes such as orotate phosphoribosyltransferase (OPRTase), thereby modulating the metabolic flux through the OMP node. nih.gov

Table 2: Intracellular Metabolite Concentration Changes in E. coli Strains (µM/OD₆₀₀)

| Metabolite | Time (h) | Wild-Type (wt) | ΔcobB Mutant |

| Orotate | 8 | 1.1 | 2.5 |

| 12 | 0.8 | 6.0 | |

| 24 | 0.2 | 1.9 | |

| OMP | 8 | 0.8 | 0.7 |

| 12 | 0.9 | 0.8 | |

| 24 | 1.2 | 1.0 | |

| UMP | 8 | 1.5 | 0.5 |

| 12 | 1.8 | 0.7 | |

| 24 | 2.5 | 0.9 |

Data adapted from a study on E. coli, showing how a genetic modification (deletion of the cobB gene) alters the concentration of pyrimidine biosynthesis intermediates, indicating a shift in metabolic flux around the OMP node. nih.gov

These examples underscore the utility of metabolic flux analysis and related techniques in studying the metabolism of orotidine 5'-monophosphate. By quantifying and manipulating the flow of metabolites, researchers can gain a deeper understanding of the regulatory mechanisms governing nucleotide biosynthesis and apply this knowledge to engineer microbial metabolism for various biotechnological applications.

Broader Implications for Biochemical Research

Orotidine (B106555) 5'-Monophosphate as a Paradigm for Enzyme Catalysis Studies

The enzyme responsible for the conversion of OMP to UMP, orotidine 5'-phosphate decarboxylase (OMPDC), is a subject of intense scientific scrutiny due to its extraordinary catalytic proficiency. wikipedia.org It is known to accelerate the decarboxylation of OMP by a factor of 1017, transforming a reaction that would take millions of years in its absence into a process that occurs in milliseconds within the enzyme's active site. wikipedia.org This remarkable rate enhancement, achieved without the use of cofactors, metals, or prosthetic groups, makes OMPDC a prime model for investigating the upper limits of enzymatic catalysis. wikipedia.org

The precise mechanism by which OMPDC achieves this feat has been a topic of considerable debate and research. acs.orgpnas.org Early high-resolution X-ray crystal structures of the enzyme did not immediately reveal a consensus mechanism, sparking further investigation into its catalytic strategy. acs.orgresearchgate.net Several hypotheses have been proposed, including mechanisms involving substrate destabilization, transition state stabilization, and the formation of a stabilized vinyl carbanion intermediate. pnas.orgnih.govnih.gov

One prominent theory suggests that the enzyme's active site creates an environment that electrostatically destabilizes the ground state of OMP. pnas.orgresearchgate.net Specifically, an aspartate residue in close proximity to the substrate's carboxyl group is thought to cause repulsion, which is relieved in the transition state of the decarboxylation reaction. pnas.orgresearchgate.net Further studies have provided evidence for a stepwise mechanism involving the formation of a stabilized vinyl carbanion intermediate. nih.gov

Research has also highlighted the critical role of substrate-induced conformational changes in the catalytic cycle of OMPDC. researchgate.netnih.gov The binding of OMP induces a significant structural rearrangement in the enzyme, transforming it from a flexible, open state to a rigid, closed conformation that sequesters the substrate from the solvent. researchgate.netnih.govtunonlab.com This "caging" of the substrate is thought to be crucial for catalysis, with the binding energy of the phosphate (B84403) and ribosyl portions of OMP being utilized to drive this conformational change and activate the enzyme for the decarboxylation reaction at the orotate (B1227488) moiety. acs.orgnih.govnih.gov The study of OMPDC has thus provided a compelling example of how enzymes can harness binding energy to achieve enormous catalytic rate enhancements, a concept with broad implications for understanding enzyme function in general. nih.govnih.gov

| Catalytic Parameter | Value | Reference |

| Rate Acceleration (kcat/knon) | 1.4 x 1017 | nih.gov |

| Proficiency [(kcat/KM)/knon] | 2.0 x 1023 M-1 | nih.gov |

| Half-life of uncatalyzed reaction | 78 million years | wikipedia.org |

| Half-life of catalyzed reaction | 18 milliseconds | wikipedia.org |

Interconnections with Other Nucleotide Metabolic Pathways

Orotidine 5'-monophosphate is a key intermediate in the de novo biosynthesis of pyrimidine (B1678525) nucleotides, a pathway essential for the synthesis of DNA, RNA, and other vital biomolecules. wikipedia.orgcreative-proteomics.com The synthesis of OMP itself is a multi-step process that begins with simple precursor molecules like bicarbonate and aspartate. thesciencenotes.com In mammals, the final two steps of this pathway—the conversion of orotate to OMP and the subsequent decarboxylation of OMP to UMP—are catalyzed by a bifunctional enzyme called UMP synthase. wikipedia.orgproteopedia.orgnih.gov This fusion of two catalytic activities into a single polypeptide chain is a notable feature of pyrimidine metabolism in higher eukaryotes. wikipedia.org

The pyrimidine biosynthesis pathway is tightly regulated to ensure a balanced supply of nucleotides for cellular needs. creative-proteomics.comwikipedia.org This regulation occurs primarily through feedback inhibition, where the end-products of the pathway, such as uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), allosterically inhibit key enzymes earlier in the pathway. creative-proteomics.comwikipedia.orgdavuniversity.org For instance, in animals, the enzyme carbamoyl (B1232498) phosphate synthetase II, which catalyzes the first committed step of the pathway, is inhibited by UTP. davuniversity.orgnih.gov This intricate network of feedback loops ensures that the production of pyrimidines is finely tuned to the cell's metabolic state and proliferative status. nih.gov

The pyrimidine pathway is also interconnected with purine (B94841) biosynthesis, as both pathways utilize phosphoribosyl pyrophosphate (PRPP) as a substrate for the addition of the ribose-5-phosphate (B1218738) moiety. thesciencenotes.comdavuniversity.org The availability of PRPP can therefore influence the rates of both pathways. Furthermore, the final products of both pathways, purine and pyrimidine nucleotides, are required in appropriate ratios for DNA and RNA synthesis, necessitating a coordinated regulation of their respective biosynthetic routes. The study of OMP and its metabolic context thus provides a window into the broader network of nucleotide metabolism and its integration with cellular growth and proliferation. nih.gov

| Regulatory Molecule | Effect on Pyrimidine Biosynthesis | Target Enzyme (in animals) | Reference |

| Uridine triphosphate (UTP) | Inhibition | Carbamoyl phosphate synthetase II | davuniversity.orgnih.gov |

| Cytidine triphosphate (CTP) | Inhibition | CTP Synthetase | creative-proteomics.com |

| Phosphoribosyl pyrophosphate (PRPP) | Activation | Carbamoyl phosphate synthetase II | davuniversity.orgnih.gov |

| Adenosine triphosphate (ATP) | Activation | Carbamoyl phosphate synthetase II | davuniversity.orgnih.gov |

Theoretical Frameworks in Enzyme Evolution and Efficiency

The extraordinary catalytic power of OMP decarboxylase has made it a focal point for developing and testing theoretical frameworks of enzyme evolution and efficiency. researchgate.netnih.gov The sheer magnitude of its rate acceleration has challenged biochemists' assumptions about the catalytic potential of enzymes and has driven efforts to understand the evolutionary pressures and molecular mechanisms that can lead to such a high degree of catalytic perfection. researchgate.netnih.govacs.org